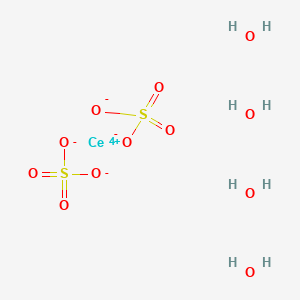
2,3,5,6-Tetrafluoro-4-methylpyridine
Overview
Description
2,3,5,6-Tetrafluoro-4-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H3F4N. It is characterized by the presence of four fluorine atoms and a methyl group attached to a pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that fluorinated pyridines, in general, are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique reactivity .
Mode of Action
The mode of action of 2,3,5,6-Tetrafluoro-4-methylpyridine is primarily through its reactivity as a building block in organic synthesis. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the final compounds it’s used to synthesize. As a building block in organic synthesis, its impact on biochemical pathways would be determined by the properties of the end product .
Pharmacokinetics
The pharmacokinetic properties would be largely determined by the final compound it’s used to synthesize .
Result of Action
The effects would be determined by the properties of the final synthesized compound .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its storage requires an inert atmosphere and a temperature between 2-8°C . Additionally, it’s classified as a flammable liquid, and its handling requires appropriate safety measures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-methylpyridine typically involves the fluorination of 2,3,5,6-tetrachloropyridine. One common method includes the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane. The reaction is carried out at elevated temperatures, around 120°C, for several hours. The product is then purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and various nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium iodide can produce 2,3,5,6-tetrafluoro-4-iodopyridine, while reaction with amines can yield various substituted pyridines .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is explored for its potential use in pharmaceuticals due to its ability to interact with biological molecules.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Similar to 2,3,5,6-Tetrafluoro-4-methylpyridine but lacks the methyl group.
2,3,5,6-Tetrafluoro-4-iodopyridine: Formed by the substitution of a fluorine atom with an iodine atom.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJPFTHPDLREJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405338 | |
| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-14-6 | |
| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluoro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Polyfluoroheterocyclic compounds—X : 2,3,5,6-tetrafluoro-4-methylpyridine and related compounds"?
A1: This paper focuses on the synthesis and characterization of this compound and related compounds. [] The authors describe a novel synthetic pathway for these compounds and investigate their properties using various spectroscopic methods.
Q2: What spectroscopic data is presented in the research to characterize this compound?
A2: While the abstract doesn't specify the exact spectroscopic data, the full paper likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















